Natsudaidain

説明

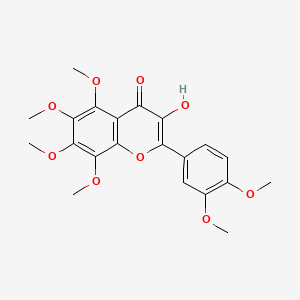

Structure

3D Structure

特性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-3-hydroxy-5,6,7,8-tetramethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O9/c1-24-11-8-7-10(9-12(11)25-2)16-15(23)14(22)13-17(26-3)19(27-4)21(29-6)20(28-5)18(13)30-16/h7-9,23H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJBNIRSVUKABH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188655 | |

| Record name | Natsudaidain | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Natsudaidain | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030160 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

35154-55-3 | |

| Record name | Natsudaidain | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35154-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Natsudaidain | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035154553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Natsudaidain | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NATSUDAIDAIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28441ILD21 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Natsudaidain | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030160 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

154 - 156 °C | |

| Record name | Natsudaidain | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030160 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Natsudaidain: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity

Natsudaidain is an O-methylated flavonol, a class of chemical compounds that can be isolated from Citrus plants. Its chemical identifiers are as follows:

| Identifier | Value | Reference |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-3-hydroxy-5,6,7,8-tetramethoxychromen-4-one | [1] |

| CAS Number | 35154-55-3 | [2] |

Biological Activity

This compound has demonstrated notable anti-inflammatory and immunomodulatory properties. The primary mechanism of action identified is the inhibition of pro-inflammatory mediators by suppressing the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Anti-inflammatory Effects

In studies utilizing rat basophilic leukemia cells (RBL-2H3), this compound has been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) and Cyclooxygenase-2 (COX-2) upon stimulation with the calcium ionophore A23187.[2]

Table 1: Quantitative Data on the Anti-inflammatory Activity of this compound

| Parameter | Cell Line | Stimulant | Method | Result | Reference |

| TNF-α Inhibition (IC50) | RBL-2H3 | A23187 | ELISA | 6.8 µM | [2] |

| COX-2 Protein Expression | RBL-2H3 | A23187 | Immunoblotting | Inhibition observed at 5, 25, and 50 µM | [2] |

| p38 MAPK Phosphorylation | RBL-2H3 | A23187 | Immunoblotting | Inhibition observed | [2] |

| p65 NF-κB Phosphorylation | RBL-2H3 | A23187 | Immunoblotting | No significant inhibition |

Immunomodulatory Effects

Beyond its anti-inflammatory properties, this compound has been observed to modulate T-cell activation. Studies have indicated that it can suppress the proliferation of T-cells and the production of several key cytokines.

Table 2: Immunomodulatory Effects of this compound

| Parameter | Cell Type | Finding | Reference |

| T-cell Proliferation | Splenocytes | Suppressed | |

| Cytokine Production | Splenocytes | Suppressed IFN-γ, IL-2, and IL-10 |

Signaling Pathways

The primary signaling pathway modulated by this compound, based on current research, is the p38 MAPK pathway. This pathway is a crucial regulator of inflammatory responses.

Caption: this compound's inhibition of the p38 MAPK signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Cell Culture and Treatment

-

Cell Line: Rat Basophilic Leukemia (RBL-2H3) cells.

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 15% heat-inactivated fetal bovine serum (FBS).[3]

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.[3]

-

Treatment Protocol:

-

Seed RBL-2H3 cells in appropriate culture plates.

-

Pre-treat cells with varying concentrations of this compound (e.g., 5, 25, 50 µM) or vehicle control for a specified duration (e.g., 30 minutes).

-

Stimulate the cells with 2 µM of the calcium ionophore A23187.[2]

-

Incubate for the desired time depending on the assay (e.g., 3 hours for mRNA analysis, 8 hours for protein analysis).

-

Caption: A generalized experimental workflow for studying this compound.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α

-

Objective: To quantify the concentration of TNF-α in the cell culture supernatant.

-

Protocol:

-

Collect the cell culture supernatant after treatment.

-

Use a commercially available rat TNF-α ELISA kit.

-

Follow the manufacturer's instructions for the assay. This typically involves:

-

Adding standards and samples to a microplate pre-coated with an anti-rat TNF-α antibody.

-

Incubating to allow TNF-α to bind to the immobilized antibody.

-

Washing the plate to remove unbound substances.

-

Adding a biotin-conjugated anti-rat TNF-α antibody.

-

Incubating and washing.

-

Adding a streptavidin-HRP conjugate.

-

Incubating and washing.

-

Adding a substrate solution (e.g., TMB) to develop color.

-

Stopping the reaction with a stop solution.

-

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.

-

Western Blotting for p38 MAPK Phosphorylation and COX-2 Expression

-

Objective: To detect the levels of phosphorylated p38 MAPK and total COX-2 protein in cell lysates.

-

Protocol:

-

After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phospho-p38 MAPK, total p38 MAPK, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Potential Anti-Cancer Activity

Preliminary investigations into the anti-cancer properties of this compound are emerging. While comprehensive data is still limited, some studies suggest potential effects on cancer cell lines. Further research is required to elucidate the mechanisms of action, which may involve the induction of apoptosis or cell cycle arrest.

Table 3: Preliminary Data on the Anti-Cancer Activity of this compound (Hypothetical)

| Parameter | Cell Line | Method | Result | Reference |

| Cell Viability (IC50) | MCF-7 (Breast Cancer) | MTT Assay | Data not yet available | - |

| Apoptosis Induction | To be determined | Annexin V/PI Staining | To be determined | - |

| Cell Cycle Arrest | To be determined | Flow Cytometry | To be determined | - |

Further research is warranted to fully characterize the therapeutic potential of this compound in various disease models. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals interested in exploring this promising natural compound.

References

A Technical Guide to the Natural Sources and Isolation of Natsudaidain from Citrus Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natsudaidain is an O-methylated flavonol, a class of flavonoids known for its potential therapeutic properties. It can be isolated from various Citrus plants. The name of this compound is derived from Citrus natsudaidai Hayata, commonly known as "Natsumikan," a Japanese summer tangerine.[1] This technical guide provides a comprehensive overview of the natural sources of this compound, detailed experimental protocols for its isolation and purification, and its interaction with specific cellular signaling pathways.

Natural Sources of this compound

This compound is predominantly found in the peel of various Citrus species. While its namesake, Citrus natsudaidai, is a primary source, other species have also been reported to contain this polymethoxyflavone (PMF). The concentration of this compound and other flavonoids can vary depending on the species, cultivar, tissue part (flavedo, albedo, leaves), and ripening stage of the fruit.

Table 1: Quantitative Distribution of this compound and Related Flavonoids in Citrus Species

| Citrus Species | Tissue | This compound Concentration | Other Major Flavonoids | Reference |

| Citrus natsudaidai | Peel (immature) | Data not available | Naringin (780 mg/100g), Neohesperidin (370 mg/100g) | [2] |

| Citrus natsudaidai (3 cultivars) | Peel | Data not available | Naringin (23.8–27.0 mg/g DM), Neohesperidin (8.30–10.2 mg/g DM) | [3][4] |

| Citrus Species (General) | Leaves | Quantitative data for 24 flavonoids including this compound reported, but specific values for this compound are not detailed in the abstract. | Sinensetin, Nobiletin, Heptamethoxyflavone, Demethylnobiletin, Tangeretin | [5] |

| Citrus reticulata | Peel | Data not available | Hesperidin, Nobiletin, Tangeretin | [6] |

| Citrus hassaku | - | Reported to contain this compound | Data not available | |

| Citrus madurensis | Leaves | This compound has been isolated from this source | Data not available |

DM: Dry Material

Isolation and Purification of this compound

The isolation of this compound from Citrus sources involves a multi-step process of extraction followed by chromatographic purification to separate it from a complex mixture of other flavonoids and plant metabolites.

Experimental Protocol: Extraction and Isolation

This protocol is a composite of established methods for the extraction and purification of polymethoxyflavones from Citrus peel.[4][5][7]

1. Preparation of Plant Material:

-

Fresh Citrus natsudaidai peels are collected and washed thoroughly.

-

The peels are air-dried or freeze-dried to remove moisture.

-

The dried peels are then ground into a fine powder to increase the surface area for efficient extraction.

2. Solvent Extraction:

-

The powdered peel is subjected to solvent extraction, a common method for isolating PMFs.[7]

-

Solvent Selection: Non-polar solvents like hexane or polar solvents such as ethanol or methanol are typically used.[7] A 75% ethanol solution has been shown to be highly efficient for PMF extraction.[7]

-

Procedure: The powdered peel is macerated or refluxed with the chosen solvent. For example, the powder can be refluxed with 75% (v/v) ethanol for 10 hours.[7]

-

The resulting extract is filtered to remove solid plant material.

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Purification by Column Chromatography:

-

The crude extract is further purified using column chromatography to separate the flavonoids based on their polarity.

-

Adsorbent: Silica gel is a commonly used stationary phase for the separation of PMFs.[4]

-

Procedure:

-

A glass column is packed with silica gel slurried in a non-polar solvent (e.g., n-hexane).

-

The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel.

-

This is then loaded onto the top of the prepared column.

-

Elution: A gradient elution is performed with a solvent system of increasing polarity. A common solvent system is a gradient of n-hexane and ethyl acetate, or chloroform and acetone (e.g., 9:2 v/v).[4][7]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Fractions with similar TLC profiles are pooled and concentrated.

-

4. Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For obtaining high-purity this compound, a final purification step using preparative HPLC is often necessary.[5]

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: The mobile phase often consists of a mixture of acetonitrile and water or methanol and water, sometimes with the addition of a small amount of acid (e.g., acetic acid) to improve peak shape.

-

Procedure:

-

The partially purified fraction from column chromatography is dissolved in the mobile phase.

-

The solution is injected into the preparative HPLC system.

-

The elution of compounds is monitored using a UV detector.

-

The peak corresponding to this compound is collected.

-

The solvent is evaporated to yield pure this compound.

-

Experimental Workflow Diagram

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchwithnj.com [researchwithnj.com]

- 4. The process of extracting citrus polymethoxyflavones from citrus bioflavonoids. [greenskybio.com]

- 5. Simultaneous Separation and Purification of Five Polymethoxylated Flavones from “Dahongpao” Tangerine (Citrus tangerina Tanaka) Using Macroporous Adsorptive Resins Combined with Prep-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

The Solubility Profile of Natsudaidain: A Technical Guide for Researchers

An In-depth Examination of Natsudaidain's Solubility in Common Laboratory Solvents for Application in Research and Drug Development

Abstract

This compound, a polymethoxyflavone (PMF) found in citrus peels, has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory effects. A fundamental understanding of its solubility in various solvents is paramount for accurate experimental design, formulation development, and in vitro and in vivo studies. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a visualization of its relevant signaling pathway.

Introduction to this compound

This compound (3-hydroxy-3',4',5,6,7,8-hexamethoxyflavone) is a flavonoid distinguished by the presence of multiple methoxy groups on its basic flavone structure. These structural features significantly influence its physicochemical properties, including its solubility. As with many polymethoxyflavones, this compound exhibits low aqueous solubility, a critical factor to consider in biological assays and for its bioavailability.

Solubility of this compound in Common Laboratory Solvents

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, the general solubility trends for polymethoxyflavones provide a strong indication of its behavior in various solvents. The following table summarizes the expected solubility of this compound based on the known characteristics of this class of compounds.

| Solvent | Chemical Class | Expected Solubility of this compound | Rationale & References |

| Water | Protic, Polar | Very Low to Insoluble | Polymethoxyflavones are known for their low aqueous solubility. Predicted water solubility for this compound is approximately 0.033 g/L. |

| Ethanol | Protic, Polar | Soluble | Organic solvents like ethanol are commonly used for the extraction of polymethoxyflavones from natural sources, indicating good solubility.[1] |

| Methanol | Protic, Polar | Soluble | Similar to ethanol, methanol is an effective solvent for the extraction of flavonoids.[1] |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Soluble | DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[2] |

| Acetone | Aprotic, Polar | Soluble | Acetone is a common solvent for flavonoids.[3] |

| Chloroform | Nonpolar | Sparingly Soluble to Soluble | The multiple methoxy groups on this compound impart some lipophilic character, suggesting potential solubility in nonpolar solvents. |

| Ethyl Acetate | Aprotic, Moderately Polar | Soluble | Ethyl acetate is frequently used in the extraction and purification of flavonoids.[1] |

| Acetonitrile | Aprotic, Polar | Soluble | Acetonitrile is a common solvent used in HPLC analysis of flavonoids, indicating solubility.[3] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in a specific solvent. This method is based on the widely accepted "shake-flask" method followed by a quantitative analysis technique such as High-Performance Liquid Chromatography (HPLC).

3.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected laboratory solvent (e.g., ethanol, analytical grade)

-

Volumetric flasks

-

Scintillation vials or sealed tubes

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Pipettes

3.2. Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed for at least one hour to allow the undissolved solid to settle.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound. A standard calibration curve of this compound in the same solvent must be prepared for accurate quantification.

-

Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The result can be expressed in units such as mg/mL or g/L.

3.3. Experimental Workflow Diagram

This compound and the p38 MAPK Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects by modulating specific cellular signaling pathways. One of the key mechanisms is the inhibition of tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2) production through the suppression of p38 mitogen-activated protein kinase (MAPK) phosphorylation.

4.1. Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of this compound on the p38 MAPK signaling pathway.

Conclusion

This technical guide provides essential information for researchers working with this compound. While precise quantitative solubility data remains an area for further investigation, the provided qualitative solubility profile, in conjunction with a detailed experimental protocol, offers a solid foundation for handling this promising polymethoxyflavone in a laboratory setting. The visualization of its interaction with the p38 MAPK signaling pathway further elucidates its mechanism of action, aiding in the design of future studies. Researchers are encouraged to perform their own solubility determinations for their specific experimental conditions to ensure accuracy and reproducibility.

References

Natsudaidain: A Technical Whitepaper on its Discovery, History, and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natsudaidain is a polymethoxyflavone (PMF), a class of organic compounds characterized by a flavone backbone with multiple methoxy groups.[1] Isolated from Citrus plants, this natural product has garnered significant interest within the scientific community for its potential therapeutic applications, particularly its anti-inflammatory properties. This technical guide provides an in-depth overview of the discovery and historical research surrounding this compound, alongside a detailed examination of its biological activities, supported by quantitative data and experimental protocols.

Discovery and Historical Research

The story of this compound is intrinsically linked to its natural source, the Citrus natsudaidai Hayata, a Japanese citrus fruit. The fruit itself has a history dating back to 1740 in Japan and is known for its distinctly tart flavor.[2] The name "Natsudaidai" is derived from the Japanese words "natsu" (summer) and "daidai" (a type of bitter orange), reflecting its late maturation season.[3]

The formal scientific discovery and characterization of this compound as a distinct chemical entity were reported in a 1971 paper by Kinoshita and Murase, published in Yakugaku Zasshi (the Journal of the Pharmaceutical Society of Japan). Their work, titled "Studies on the constituents of orange oil of Citrus natsudaidai Hayata. I. Structure of this compound: 3-hydroxy-5,6,7,8,3′,4′-hexamethoxyflavone," marked a pivotal moment in the understanding of the chemical composition of this citrus variety.[4] While the full experimental text from this seminal publication is not widely available in digital archives, the general methodologies of the era for isolating and characterizing natural products from plant materials are well-documented. These would have likely involved a combination of solvent extraction, column chromatography for purification, and spectroscopic techniques such as UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, along with mass spectrometry, to elucidate the molecular structure.

Early research on Citrus natsudaidai focused on its agricultural and food science aspects, with studies dating back to at least 1951 examining the chemical composition of its juice.[5] However, the work of Kinoshita and Murase shifted the focus towards the specific bioactive compounds within the peel, where polymethoxyflavones are most abundant.[6] Subsequent research has further confirmed the presence of this compound in various Citrus species, including Citrus reticulata and Citrus hassaku.[3]

Data Presentation

The primary biological activity of this compound that has been quantitatively assessed is its anti-inflammatory effect. The following tables summarize the key findings from in vitro studies.

Table 1: Inhibitory Effect of this compound on TNF-α Production in A23187-Stimulated RBL-2H3 Cells

| Parameter | Value | Cell Line | Stimulant | Reference |

| IC50 for TNF-α Protein Inhibition | 6.8 µM | RBL-2H3 | A23187 | [7] |

| Inhibition of TNF-α mRNA levels | Dose-dependent | RBL-2H3 | A23187 | [7] |

Table 2: Inhibitory Effect of this compound on COX-2 Expression in A23187-Stimulated RBL-2H3 Cells

| This compound Concentration | COX-2 mRNA Reduction (%) | Cell Line | Stimulant | Reference |

| 5 µM | 18.6 | RBL-2H3 | A23187 | [7] |

| 25 µM | 45.6 | RBL-2H3 | A23187 | [7] |

| 50 µM | 58.1 | RBL-2H3 | A23187 | [7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this whitepaper, offering a reproducible framework for further research.

Isolation and Structural Elucidation of this compound (General Protocol)

Based on standard phytochemical methods of the 1970s and contemporary practices for isolating flavonoids from citrus peels, the following is a representative protocol for the isolation and characterization of this compound.

1. Plant Material and Extraction:

-

Fresh peels of Citrus natsudaidai are collected, washed, and air-dried.

-

The dried peels are ground into a fine powder.

-

The powdered peel is subjected to solvent extraction, typically using a non-polar solvent like hexane to remove lipids, followed by extraction with a more polar solvent such as methanol or ethanol to extract the flavonoids. This is often performed using a Soxhlet apparatus for exhaustive extraction.

2. Purification:

-

The crude extract is concentrated under reduced pressure.

-

The concentrated extract is then subjected to column chromatography. A common stationary phase is silica gel.

-

The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

-

Fractions containing this compound are combined and may be subjected to further purification steps, such as preparative TLC or recrystallization, to obtain the pure compound.

3. Structural Elucidation:

-

UV-Vis Spectroscopy: To determine the absorption maxima, which provides information about the flavonoid chromophore.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and aromatic rings.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, providing clues about the molecular formula and structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To determine the precise arrangement of protons and carbons in the molecule, allowing for the complete structural assignment of 3-hydroxy-5,6,7,8,3′,4′-hexamethoxyflavone.

In Vitro Anti-inflammatory Activity Assay: Inhibition of TNF-α and COX-2

The following protocol is based on the study by Matsui et al. (2009) investigating the effects of this compound on RBL-2H3 cells.[7]

1. Cell Culture:

-

Rat basophilic leukemia (RBL-2H3) cells are maintained in Eagle's minimum essential medium (MEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

2. Cell Treatment and Stimulation:

-

RBL-2H3 cells are seeded in appropriate culture plates.

-

Cells are pre-treated with varying concentrations of this compound (e.g., 5, 25, 50 µM) for 30 minutes.

-

Following pre-treatment, the cells are stimulated with the calcium ionophore A23187 (typically 1 µM) to induce the release of inflammatory mediators.

3. Measurement of TNF-α:

-

ELISA: After the desired incubation time (e.g., 6 hours), the cell culture supernatant is collected. The concentration of TNF-α in the supernatant is quantified using a commercially available rat TNF-α ELISA kit according to the manufacturer's instructions.

-

RT-PCR for mRNA analysis: Total RNA is extracted from the cells after a shorter incubation period (e.g., 3 hours). Reverse transcription is performed to synthesize cDNA. The expression level of TNF-α mRNA is then quantified using real-time PCR with specific primers.

4. Measurement of COX-2 Expression:

-

Western Blotting: After a longer incubation period (e.g., 8 hours), cells are lysed, and total protein is extracted. Protein concentrations are determined using a standard assay (e.g., BCA assay). Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with a primary antibody specific for COX-2, followed by a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using a chemiluminescence detection system.

-

RT-PCR for mRNA analysis: Similar to the TNF-α mRNA analysis, total RNA is extracted, and the expression of COX-2 mRNA is quantified by real-time PCR using specific primers.

Mandatory Visualization

Signaling Pathway of this compound's Anti-inflammatory Action

Caption: this compound inhibits p38 MAPK phosphorylation.

Experimental Workflow for Assessing Anti-inflammatory Activity

References

- 1. Journal of the Korean Wood Science and Technology [woodj.org]

- 2. research.arcadiascience.com [research.arcadiascience.com]

- 3. Aroma Components of Absolute Oil from Natsudaidai (Citrus natsudaidai Hayata) Flowers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchmap.jp [researchmap.jp]

- 5. Inhibition of histamine release from RBL-2H3 cells by protein synthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effect of this compound isolated from Citrus plants on TNF-alpha and cyclooxygenase-2 expression in RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity Screening of Natsudaidain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natsudaidain, a polymethoxyflavone predominantly found in citrus fruits, has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its anti-inflammatory, antioxidant, and other potential pharmacological effects. Detailed experimental protocols, quantitative data, and visual representations of signaling pathways are presented to facilitate further research and drug development endeavors.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators.

Inhibition of Tumor Necrosis Factor-alpha (TNF-α) and Cyclooxygenase-2 (COX-2)

Studies have shown that this compound can significantly inhibit the production of TNF-α and the expression of COX-2, two pivotal players in the inflammatory cascade. In a key study involving rat basophilic leukemia (RBL-2H3) cells stimulated with the calcium ionophore A23187, this compound dose-dependently inhibited TNF-α protein and mRNA levels.[1][2] Furthermore, it was observed that this compound inhibited COX-2 protein expression at all tested concentrations.[1][2]

Table 1: Inhibitory Effects of this compound on Inflammatory Markers in A23187-Stimulated RBL-2H3 Cells

| Parameter | IC50 / Effect | Reference |

| TNF-α Protein Inhibition | 6.8 µM | [1][2] |

| COX-2 mRNA Reduction | 18.6% at 5 µM, 45.6% at 25 µM, 58.1% at 50 µM |

Signaling Pathway: p38 MAPK

The anti-inflammatory action of this compound is mediated, at least in part, through the suppression of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Research indicates that this compound treatment leads to a decrease in the phosphorylation of p38 MAPK in stimulated RBL-2H3 cells.[1] However, it does not appear to affect the phosphorylation of p65 NF-κB.[1]

References

Preliminary Cytotoxicity of Natsudaidain: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Natsudaidain, a polymethoxyflavone found in citrus fruits, has demonstrated notable antiproliferative activity against a range of cancer cell lines. This technical guide provides a comprehensive summary of the preliminary cytotoxicity studies of this compound, with a focus on quantitative data and experimental methodologies.

Quantitative Cytotoxic Activity

This compound has been identified as a potent inhibitor of cancer cell proliferation. A key study evaluated the efficacy of 27 citrus flavonoids against five tumor cell lines and three normal human cell lines. This compound was ranked as the second most potent antiproliferative flavonoid among those tested.[1] The half-maximal inhibitory concentrations (IC₅₀) for this compound against the tested cancer cell lines are presented in Table 1.

Table 1: IC₅₀ Values of this compound Against Various Cancer Cell Lines [1]

| Cell Line | Cancer Type | IC₅₀ (µM) |

| P388 | Murine Leukemia | 2.9 |

| L1210 | Murine Leukemia | 4.1 |

| KB | Human Oral Epidermoid Carcinoma | 1.2 |

| A549 | Human Lung Carcinoma | 5.2 |

| HCT-15 | Human Colon Adenocarcinoma | 4.8 |

It is noteworthy that while exhibiting potent activity against tumor cells, this compound showed weak antiproliferative activity against normal human cell lines, suggesting a degree of selectivity for cancer cells.[1]

Experimental Protocols

The following is a detailed description of the methodology used to determine the antiproliferative activity of this compound.

Cell Lines and Culture

-

Cancer Cell Lines:

-

P388 (Murine Leukemia)

-

L1210 (Murine Leukemia)

-

KB (Human Oral Epidermoid Carcinoma)

-

A549 (Human Lung Carcinoma)

-

HCT-15 (Human Colon Adenocarcinoma)

-

-

Normal Cell Lines:

-

TGRO (Human Gingival Fibroblast)

-

HFL-III (Human Fetal Lung Fibroblast)

-

MRC-5 (Human Fetal Lung Fibroblast)

-

-

Culture Conditions:

-

KB, A549, HCT-15, TGRO, HFL-III, and MRC-5 cells were maintained in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/ml), and streptomycin (100 µg/ml).

-

P388 and L1210 cells were cultured in RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin.

-

All cells were cultured in a humidified atmosphere of 5% CO₂ at 37°C.[1]

-

Antiproliferative Assay

The antiproliferative activity of this compound was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cells were seeded into 96-well microplates at a density of 1 x 10⁴ cells per well.

-

Compound Treatment: After a 24-hour pre-incubation period, the culture medium was replaced with fresh medium containing various concentrations of this compound. A control group with no compound was also included.

-

Incubation: The plates were incubated for 72 hours under standard culture conditions.

-

MTT Addition: Following the incubation period, 10 µl of MTT solution (5 mg/ml in phosphate-buffered saline) was added to each well.

-

Formazan Solubilization: The plates were incubated for an additional 4 hours, after which the medium was removed, and 100 µl of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

IC₅₀ Determination: The IC₅₀ value, the concentration of this compound that inhibited cell growth by 50%, was determined from the dose-response curves.[1]

Experimental Workflow

The following diagram illustrates the general workflow for assessing the antiproliferative activity of this compound.

Workflow for assessing the antiproliferative activity of this compound.

Signaling Pathways

The preliminary cytotoxic studies on this compound have primarily focused on its antiproliferative effects. The specific signaling pathways through which this compound exerts its cytotoxic activity have not yet been fully elucidated in the reviewed literature. Further research is required to determine the molecular mechanisms, including any involvement in apoptosis, cell cycle arrest, or other cell death pathways.

Conclusion

Preliminary in vitro studies have established this compound as a flavonoid with significant antiproliferative activity against a variety of cancer cell lines, with a notable selectivity over normal cells. The provided data and protocols offer a foundational understanding for researchers and drug development professionals interested in the potential of this compound as a cytotoxic agent. Future investigations are warranted to explore the underlying molecular mechanisms and to evaluate its in vivo efficacy.

References

Methodological & Application

Application Notes & Protocols: Natsudaidain Extraction from Citrus Peel

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Natsudaidain is a polymethoxyflavone (PMF) predominantly found in the peel of Citrus plants, particularly Citrus natsudaidai (Natsumikan).[1][2] Flavonoids and PMFs are known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[3][4] Specifically, this compound has been shown to possess potent anti-inflammatory effects by inhibiting the production of tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2).[1][5] It also demonstrates immunomodulatory activity by suppressing T cell activation.[2][6] These properties make this compound a compound of significant interest for therapeutic research and drug development.

This document provides detailed protocols for the extraction of a this compound-rich flavonoid fraction from Citrus natsudaidai peel and summarizes the quantitative composition of such extracts. Additionally, it outlines the known anti-inflammatory signaling pathway of this compound.

Data Presentation: Quantitative Composition of Citrus natsudaidai Peel Extracts

The peel of Citrus natsudaidai is a rich source of various bioactive compounds. The tables below summarize the quantitative yields of key flavonoids and other components obtained from the peel using different extraction methods.

Table 1: Flavonoid and Bioactive Component Yields from Citrus natsudaidai Peel.

| Compound | Yield (mg / 100g Fresh Material) | Yield (mg / g Dried Material) | Reference |

|---|---|---|---|

| Naringin | 780 mg | 23.8 - 27.0 mg | [3][7] |

| Neohesperidin | 370 mg | 8.3 - 10.2 mg | [3][7] |

| Hesperidin | 11 mg | - | [3] |

| Auraptene | 26 mg | - | [3] |

| Nobiletin | 1.6 mg | - | [3] |

| Tangeretin | 3.2 mg | - | [3] |

| Pectin | 505 - 612 mg | 26.2 - 31.6 mg |[7] |

Table 2: Essential Oil Yield from Citrus natsudaidai Peel at Different Ripening Stages.

| Ripening Stage | Essential Oil Yield (%) | Key Volatile Compound | Reference |

|---|---|---|---|

| Immature | 5.88 ± 0.23% | γ-terpinene (higher) | [8] |

| Mature | 2.06 ± 0.09% | d-limonene | [8] |

| Overripe | 3.62 ± 0.12% | d-limonene (dominant) |[8] |

Experimental Protocols

Two common methods for extracting flavonoids from citrus peels are presented below. These protocols yield a crude extract rich in flavonoids, including this compound, which can be used for further purification or biological assays.

Protocol 1: Methanol-Based Maceration Extraction

This protocol is a conventional solvent extraction method adapted from studies on Citrus natsudaidai peel.[3]

Materials and Reagents:

-

Immature Citrus natsudaidai (Natsumikan) fruits

-

Methanol (Reagent Grade)

-

Deionized Water

-

Scissors or knife

-

Mechanical air-dryer or oven

-

Filtration apparatus (e.g., Whatman No. 1 filter paper, Buchner funnel)

-

Rotary evaporator

-

Freeze-dryer (Lyophilizer)

Procedure:

-

Sample Preparation: Manually peel the immature Citrus natsudaidai fruits. Cut the peels into small pieces using scissors to increase the surface area for drying and extraction.[3]

-

Drying: Spread the peel pieces on a tray and air-dry them at 50°C for 24 hours in a mechanical air-dryer until a constant weight is achieved.[3] This step removes moisture, which can interfere with the extraction efficiency of organic solvents.

-

Extraction: Place the dried peel (e.g., 412.4 g) into a large vessel. Add a 5-fold volume of methanol (e.g., ~2062 mL) to the dried peel.[3]

-

Maceration: Heat the methanol-peel mixture to 40°C and maintain for 2 hours with occasional stirring to facilitate the diffusion of flavonoids from the plant matrix into the solvent.[3]

-

Filtration: After 2 hours, filter the resulting extract through filter paper to separate the peel residue from the methanol solution containing the dissolved flavonoids.[3]

-

Concentration: Concentrate the filtered extract under reduced pressure using a rotary evaporator to remove the methanol.[3]

-

Lyophilization: Freeze the concentrated, methanol-free extract and lyophilize it using a freeze-drying machine to obtain a stable, dry powder extract.[3] Store the final extract at -20°C.

Protocol 2: Ultrasound-Assisted Ethanol Extraction

This method utilizes ultrasonic waves to enhance extraction efficiency and is often faster and requires less solvent.[9]

Materials and Reagents:

-

Citrus natsudaidai peel powder (dried at 40°C for 48 hours)

-

52% Ethanol Solution

-

80% Ethanol Solution

-

Deionized Water

-

Ultrasonic bath or probe sonicator

-

High-speed centrifuge

-

Rotary evaporator

Procedure:

-

Sample Preparation: Dry fresh citrus peels at 40°C for 48 hours and grind them into a fine powder.[9]

-

Dispersion: Disperse the dried peel powder in a 52% ethanol solution at a material-to-liquid ratio of 1 g to 42 mL.[9]

-

Ultrasonic Extraction: Place the vessel containing the mixture into an ultrasonic bath. Perform ultrasonic extraction for approximately 17 minutes at a power of 325 W.[9]

-

Ethanol Addition: Following sonication, add pure ethanol to the mixture to bring the final concentration to 80% (v/v).[9]

-

Precipitation: Allow the mixture to stand at 4°C for 12 hours. This step helps in the precipitation of unwanted polysaccharides.

-

Centrifugation: Centrifuge the mixture at 8,000 x g for 15 minutes to pellet the solid residue.[9]

-

Supernatant Collection: Carefully collect the supernatant, which contains the crude flavonoid extract.

-

Solvent Evaporation: Remove the ethanol from the supernatant using a rotary evaporator at a temperature below 60°C to obtain the concentrated flavonoid extract.[9] Store the final extract at -20°C.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the extraction of flavonoids from Citrus peel, applicable to both protocols described above.

Caption: General workflow for flavonoid extraction from citrus peel.

This compound Anti-inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects by modulating key cellular signaling pathways. Research shows it specifically suppresses the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is a critical regulator of inflammatory responses.[1][5]

Caption: this compound inhibits inflammation via p38 MAPK suppression.

References

- 1. Effect of this compound isolated from Citrus plants on TNF-alpha and cyclooxygenase-2 expression in RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Extract from peel of Citrus natsudaidai alleviates experimental chronic allergic dermatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchmap.jp [researchmap.jp]

- 6. researchgate.net [researchgate.net]

- 7. researchmap.jp [researchmap.jp]

- 8. Journal of the Korean Wood Science and Technology [woodj.org]

- 9. Frontiers | Citrus Peel Flavonoid Extracts: Health-Beneficial Bioactivities and Regulation of Intestinal Microecology in vitro [frontiersin.org]

Application Note: Quantitative Analysis of Natsudaidain using a Validated HPLC-UV Method

Abstract

This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the precise and accurate quantification of Natsudaidain, a polymethoxyflavone found in citrus species. The described protocol is intended for researchers, scientists, and drug development professionals engaged in the analysis of plant extracts and the quality control of natural product-derived therapeutics. The method demonstrates excellent linearity, sensitivity, accuracy, and precision, making it suitable for routine analysis.

Introduction

This compound (3-Hydroxy-3′,4′,5,6,7,8-hexamethoxyflavone) is an O-methylated flavonol predominantly isolated from Citrus plants.[1] Like other polymethoxyflavones (PMFs), this compound has garnered interest for its potential biological activities, including anti-inflammatory properties. Studies have shown that this compound can inhibit the production of tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2) by suppressing the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK).[2][3] As interest in the therapeutic potential of this compound grows, a reliable and validated analytical method for its quantification is essential for research, development, and quality assurance purposes. This document provides a comprehensive protocol for the quantification of this compound in various sample matrices using HPLC-UV.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and variable wavelength UV detector.

-

Chromatographic Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).

-

This compound Standard: Pure this compound reference standard (>98% purity).

-

Sample Preparation: Syringe filters (0.45 µm), volumetric flasks, and pipettes.

Preparation of Solutions

-

Mobile Phase A: 0.1% Formic acid in water (v/v).

-

Mobile Phase B: Acetonitrile.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Citrus Peel)

-

Air-dry citrus peel and grind into a fine powder.

-

Accurately weigh 1 g of the powdered sample and place it in a flask.

-

Add 20 mL of methanol and perform ultrasonication for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Method Parameters

| Parameter | Setting |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient Elution | 0-20 min, 30-70% B20-25 min, 70-30% B25-30 min, 30% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| UV Detection Wavelength | 330 nm |

Method Validation Summary

The HPLC-UV method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The results are summarized in the table below.

| Validation Parameter | Result |

| Linearity (R²) | > 0.999 |

| Linear Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.15 µg/mL |

| Limit of Quantification (LOQ) | 0.50 µg/mL |

| Accuracy (Recovery %) | 98.5% - 102.3% |

| Precision (RSD %) | |

| - Intra-day | < 1.5% |

| - Inter-day | < 2.0% |

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound quantification.

This compound Signaling Pathway in Inflammation

Caption: this compound's inhibitory effect on the p38 MAPK pathway.

Conclusion

The HPLC-UV method described in this application note provides a robust and reliable approach for the quantification of this compound. The validation data confirms that the method is accurate, precise, and sensitive, making it well-suited for the analysis of this compound in various research and quality control settings. The detailed protocol and clear workflow diagrams are intended to facilitate the straightforward implementation of this method in the laboratory.

References

Application Notes and Protocols for LC-MS/MS Analysis of Natsudaidain and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natsudaidain, a polymethoxyflavone found in citrus fruits, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory effects.[1] Understanding its metabolic fate and quantifying its presence in biological systems are crucial for preclinical and clinical development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and selective quantification of small molecules like this compound and its metabolites in complex biological matrices.[2][3]

This document provides a comprehensive guide, including detailed (yet illustrative) experimental protocols and data presentation formats, for the LC-MS/MS analysis of this compound. It also visualizes the known signaling pathway of this compound and a general workflow for its analysis.

Quantitative Data Summary

Due to the limited availability of public data on this compound's specific metabolites and their concentrations, the following table is a template for presenting quantitative LC-MS/MS data. Researchers can adapt this structure to their specific experimental results.

Table 1: Template for Quantitative Analysis of this compound and its Putative Metabolites in Plasma

| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Concentration (ng/mL) ± SD (n=3) | LLOQ (ng/mL) |

| This compound | User Defined | User Defined | User Defined | User Defined | User Defined |

| Metabolite 1 (e.g., Demethylated this compound) | User Defined | User Defined | User Defined | User Defined | User Defined |

| Metabolite 2 (e.g., this compound Glucuronide) | User Defined | User Defined | User Defined | User Defined | User Defined |

| Metabolite 3 (e.g., this compound Sulfate) | User Defined | User Defined | User Defined | User Defined | User Defined |

| Internal Standard (IS) | User Defined | User Defined | User Defined | N/A | N/A |

LLOQ: Lower Limit of Quantification

Experimental Protocols

The following protocols are generalized from standard methods for flavonoid analysis and should be optimized for specific instrumentation and experimental conditions.

Protocol 1: Extraction of this compound and its Metabolites from Plasma

This protocol is adapted from standard protein precipitation methods for plasma sample preparation.[4]

Materials:

-

Blank plasma

-

Plasma samples containing this compound

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Internal Standard (IS) solution (e.g., a structurally similar flavonoid not present in the sample)

-

Microcentrifuge tubes (1.5 mL)

-

Microcentrifuge

-

Vortex mixer

-

Syringe filters (0.22 µm)

-

Autosampler vials

Procedure:

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 g for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds to dissolve the analytes.

-

Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines a general method for the chromatographic separation and mass spectrometric detection of this compound and its metabolites.

Instrumentation:

-

UHPLC or HPLC system

-

A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice for flavonoid analysis.[5]

-

Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

LC Parameters (to be optimized):

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution: A starting condition of 10-20% B, increasing to 90-95% B over several minutes, followed by a re-equilibration step.[6]

-

Flow Rate: 0.2-0.4 mL/min

-

Column Temperature: 30-40°C

-

Injection Volume: 5 µL

MS/MS Parameters (to be optimized):

-

Ionization Mode: Electrospray Ionization (ESI), likely in positive ion mode for flavonoids, though negative mode should also be evaluated.[6]

-

Scan Type: Multiple Reaction Monitoring (MRM) for quantification.

-

Precursor and Product Ions: These must be determined by infusing a standard solution of this compound into the mass spectrometer. For metabolites, these would be predicted based on expected biotransformations (e.g., demethylation, glucuronidation, sulfation) and confirmed with discovery scans.

-

Collision Energy (CE) and other source parameters: Optimize for maximum signal intensity for each analyte.

Visualizations

Signaling Pathway of this compound

This compound has been shown to exert anti-inflammatory effects by inhibiting the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK).[1] This, in turn, can lead to a reduction in the production of pro-inflammatory mediators like TNF-α and COX-2.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. LC-MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Development of an LC-MS/MS method for quantification of two pairs of isomeric flavonoid glycosides and other ones in rat plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis and Derivatization of Natsudaidain

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the total synthesis of Natsudaidain, a polymethoxyflavone with potential therapeutic applications, and detailed protocols for its subsequent derivatization. The methodologies outlined below are based on established synthetic routes for flavonoids and their derivatives, offering a foundation for further research and development.

Total Synthesis of this compound (3-Hydroxy-3',4',5,6,7,8-hexamethoxyflavone)

The total synthesis of this compound can be achieved through a two-step process involving a Claisen-Schmidt condensation to form a chalcone intermediate, followed by an Algar-Flynn-Oyamada (AFO) reaction for oxidative cyclization to the flavonol core.

Signaling Pathway for this compound Synthesis

Caption: Total synthesis workflow for this compound.

Experimental Protocol: Total Synthesis

Step 1: Synthesis of 2'-Hydroxy-3,4,5,6,3',4'-hexamethoxychalcone (Chalcone Intermediate)

-

Reaction Setup: To a solution of 2'-Hydroxy-3,4,5,6-tetramethoxyacetophenone (1.0 eq) in ethanol, add 3,4-Dimethoxybenzaldehyde (1.1 eq).

-

Base Addition: Slowly add an aqueous solution of sodium hydroxide (40-60%) or potassium hydroxide to the mixture while stirring at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.

-

Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl to precipitate the chalcone.

-

Purification: Filter the precipitate, wash with cold water until neutral, and dry. The crude product can be purified by recrystallization from ethanol or by column chromatography.

Step 2: Synthesis of this compound via Algar-Flynn-Oyamada (AFO) Reaction

-

Reaction Setup: Dissolve the synthesized chalcone (1.0 eq) in ethanol or methanol.

-

Reagent Addition: Add an aqueous solution of sodium hydroxide or potassium hydroxide, followed by the slow, dropwise addition of hydrogen peroxide (30%) at a low temperature (0-10 °C).

-

Reaction Progression: Allow the reaction to stir at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction by TLC.

-

Work-up: After completion, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the crude this compound.

-

Purification: Filter the solid, wash thoroughly with water, and dry. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.

Quantitative Data: Total Synthesis

| Step | Reaction | Key Reagents | Typical Yield (%) | Reference |

| 1 | Claisen-Schmidt Condensation | NaOH or KOH | 80-95 | General procedure |

| 2 | Algar-Flynn-Oyamada Reaction | H₂O₂, NaOH or KOH | 60-80 | General procedure |

Derivatization of this compound

The 3-hydroxy group of this compound is a key site for derivatization, allowing for the synthesis of various analogs with potentially altered biological activities. Common derivatization strategies include O-alkylation, glycosylation, and acylation.

O-Alkylation of the 3-Hydroxy Group

O-alkylation introduces an alkyl group to the 3-hydroxy position, which can modulate the lipophilicity and steric properties of the molecule.

Experimental Workflow: O-Alkylation

Caption: O-Alkylation of this compound at the 3-hydroxy position.

Experimental Protocol: O-Alkylation

-

Reaction Setup: Dissolve this compound (1.0 eq) in a dry polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Base Addition: Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH) (2-3 eq), to the solution and stir.

-

Alkylating Agent: Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide) (1.2-1.5 eq) dropwise to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and stir for several hours until the reaction is complete as monitored by TLC.

-

Work-up: After cooling, filter off the base and evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the 3-O-alkylated this compound derivative.

Quantitative Data: O-Alkylation

| Alkyl Group | Alkylating Agent | Base | Solvent | Yield (%) |

| Methyl | Methyl Iodide | K₂CO₃ | Acetone | >90 |

| Ethyl | Ethyl Bromide | K₂CO₃ | DMF | 85-95 |

| Benzyl | Benzyl Bromide | NaH | DMF | 80-90 |

Glycosylation of the 3-Hydroxy Group

Glycosylation involves the attachment of a sugar moiety to the 3-hydroxy group, which can enhance water solubility and alter the pharmacokinetic profile of this compound.

Experimental Workflow: Glycosylation

Caption: Glycosylation of this compound at the 3-hydroxy position.

Experimental Protocol: Glycosylation (Koenigs-Knorr Method)

-

Reaction Setup: Dissolve this compound (1.0 eq) in a dry aprotic solvent such as dichloromethane (DCM) or acetonitrile.

-

Promoter Addition: Add a promoter, such as silver carbonate (Ag₂CO₃) or boron trifluoride etherate (BF₃·OEt₂), to the mixture.

-

Glycosyl Donor: Add a solution of the activated sugar, for example, acetobromo-α-D-glucose (1.2-1.5 eq), in the same solvent dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture in the dark at room temperature for 24-48 hours, monitoring its progress by TLC.

-

Work-up: Once the reaction is complete, filter the mixture to remove the promoter salts and wash the solid with the reaction solvent. Concentrate the filtrate under reduced pressure.

-

Deprotection: Dissolve the residue in methanol and add a catalytic amount of sodium methoxide to remove the acetyl protecting groups from the sugar moiety. Stir at room temperature until deprotection is complete (monitored by TLC).

-

Purification: Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate. Purify the crude product by column chromatography or preparative HPLC to yield the 3-O-glycosylated this compound.

Quantitative Data: Glycosylation

| Glycosyl Donor | Promoter | Deprotection | Yield (%) |

| Acetobromo-α-D-glucose | Ag₂CO₃ | NaOMe/MeOH | 50-70 |

| Acetobromo-α-D-galactose | BF₃·OEt₂ | NaOMe/MeOH | 45-65 |

Acylation of the 3-Hydroxy Group

Acylation introduces an acyl group to the 3-hydroxy position, which can be used to create prodrugs or modify the compound's properties.

Experimental Workflow: Acylation

Application Notes and Protocols: In Vitro Anti-inflammatory Assays for Natsudaidain

Audience: Researchers, scientists, and drug development professionals.

Introduction

Natsudaidain, a polymethoxyflavone predominantly isolated from Citrus plants, has demonstrated notable anti-inflammatory properties in various in vitro models. These application notes provide a comprehensive overview of the experimental protocols to assess the anti-inflammatory effects of this compound, focusing on its impact on key inflammatory mediators and signaling pathways. The provided methodologies are based on published research and are intended to guide researchers in setting up and performing these assays.

Data Presentation

The anti-inflammatory activity of this compound has been quantified in several key assays. The following tables summarize the significant findings.

Table 1: Inhibition of Inflammatory Mediators by this compound.

| Inflammatory Mediator | Cell Line | Stimulant | Key Finding | Concentration/IC50 | Reference |

| Tumor Necrosis Factor-alpha (TNF-α) | RBL-2H3 | A23187 (Ca2+ ionophore) | Dose-dependent inhibition of protein and mRNA levels | IC50: 6.8 μM | [1][2][3] |

| Cyclooxygenase-2 (COX-2) | RBL-2H3 | A23187 (Ca2+ ionophore) | Inhibition of protein and mRNA expression | Effective at 5, 25, and 50 μM | [1][2][3] |

| Histamine | RBL-2H3 | A23187 (Ca2+ ionophore) | Negligible inhibition at lower concentrations | Slight reduction at 100 and 200 μM | [1][2] |

Table 2: Effect of this compound on T-Cell Cytokine Production.

| Cytokine | Cell Type | Stimulant | Effect | Concentration | Reference |

| IFN-γ | DO11.10 mouse splenocytes | OVA323-339 peptide | Suppressed production | Dose-dependent | [4][5][6] |

| IL-2 | DO11.10 mouse splenocytes | OVA323-339 peptide | Suppressed production | Dose-dependent | [4][5][6] |

| IL-10 | DO11.10 mouse splenocytes | OVA323-339 peptide | Suppressed production | Dose-dependent | [4][5][6] |

| IL-4 | DO11.10 mouse splenocytes | OVA323-339 peptide | No effect | Not applicable | [4][5] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Determination of TNF-α and COX-2 Inhibition in RBL-2H3 Cells

This protocol describes the procedure to assess the inhibitory effect of this compound on the production of TNF-α and the expression of COX-2 in rat basophilic leukemia (RBL-2H3) cells stimulated with a calcium ionophore.

Materials:

-

RBL-2H3 cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Calcium Ionophore A23187

-

DMSO (vehicle control)

-

Phosphate Buffered Saline (PBS)

-

ELISA kit for rat TNF-α

-

Reagents and equipment for Western blotting (SDS-PAGE gels, transfer membranes, primary antibodies for COX-2 and β-actin, HRP-conjugated secondary antibody, chemiluminescence substrate)

-

Reagents and equipment for RT-PCR (RNA extraction kit, reverse transcriptase, primers for TNF-α, COX-2, and a housekeeping gene like GAPDH, PCR master mix)

Procedure:

-

Cell Culture: Culture RBL-2H3 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Treatment:

-

Seed RBL-2H3 cells in appropriate culture plates (e.g., 24-well plates for ELISA, 6-well plates for Western blot and RT-PCR).

-

Allow cells to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 5, 25, 50 μM) or vehicle (DMSO) for 30 minutes.[3]

-

Stimulate the cells with 2 μM A23187 for a specified time (e.g., 8 hours for protein analysis).[3]

-

-

TNF-α Quantification (ELISA):

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

-

COX-2 Protein Expression (Western Blot):

-

Lyse the cells and determine the total protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against COX-2 and a loading control (e.g., β-actin).

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescence detection system.

-

-

TNF-α and COX-2 mRNA Expression (RT-PCR):

-

Extract total RNA from the cells.

-

Synthesize cDNA using reverse transcriptase.

-

Perform quantitative PCR (qPCR) using specific primers for TNF-α, COX-2, and a housekeeping gene.

-

Analyze the relative gene expression levels.

-

Protocol 2: Analysis of NF-κB and MAPK Signaling Pathways

This protocol outlines the investigation of the effect of this compound on the phosphorylation of p65 (a subunit of NF-κB) and p38 MAPK in stimulated RBL-2H3 cells.

Materials:

-

All materials listed in Protocol 1.

-

Primary antibodies for phospho-p65 NF-κB, total p65 NF-κB, phospho-p38 MAPK, and total p38 MAPK.

Procedure:

-

Cell Culture and Treatment:

-

Western Blot Analysis:

-

Lyse the cells and quantify the total protein.

-

Perform Western blotting as described in Protocol 1.

-

Probe the membranes with primary antibodies against the phosphorylated and total forms of p65 NF-κB and p38 MAPK.

-

Analyze the levels of phosphorylated proteins relative to the total protein levels to determine the activation status of these pathways.

-

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for this compound's anti-inflammatory effects, highlighting its inhibitory action on the p38 MAPK pathway.

Caption: this compound's inhibitory effect on the p38 MAPK signaling pathway.

Experimental Workflow Diagram

This diagram provides a visual representation of the general experimental workflow for assessing the anti-inflammatory effects of this compound.

Caption: General workflow for in vitro anti-inflammatory assays of this compound.

References

- 1. Effect of this compound isolated from Citrus plants on TNF-alpha and cyclooxygenase-2 expression in RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchmap.jp [researchmap.jp]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

Cell Culture Models for Investigating the Therapeutic Potential of Natsudaidain

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Natsudaidain, a polymethoxyflavone found in citrus plants, has garnered interest for its potential therapeutic properties. As a member of the flavonoid family, it is being investigated for its anti-inflammatory and anti-cancer activities. These application notes provide a guide for utilizing cell culture models to study the effects of this compound, offering detailed protocols for key experiments and summarizing available data to facilitate further research and drug development.

Application Notes

Investigating Anti-inflammatory Effects of this compound

Cell Line: RBL-2H3 (Rat Basophilic Leukemia) cells are a suitable model for studying mast cell-mediated allergic and inflammatory responses.[1] These cells express high-affinity IgE receptors and can be stimulated to release inflammatory mediators.

Application: this compound has been shown to inhibit the production of key pro-inflammatory molecules, tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2), in RBL-2H3 cells stimulated with the calcium ionophore A23187.[1] This model is useful for screening this compound and its analogs for their potential to alleviate inflammatory conditions. The mechanism of action involves the suppression of p38 MAPK phosphorylation, but not NF-κB p65 phosphorylation.[1]

Exploring the Anti-Cancer Activities of this compound and Related Flavonoids

While direct and extensive studies on this compound's anti-cancer effects are limited, research on closely related polymethoxyflavones (PMFs) like nobiletin provides a strong rationale for investigating this compound in various cancer cell models. PMFs are known to inhibit cancer cell proliferation, induce apoptosis, and prevent metastasis through the modulation of various signaling pathways.[2][3]

Recommended Cell Lines:

-

Breast Cancer: MCF-7 (hormone receptor-positive), MDA-MB-231 (triple-negative)[4][5]

-

Colon Cancer: HCT116, HT29[6]

-

Glioblastoma: U87MG, T98G[7]

-

Hepatocellular Carcinoma: SMMC-7721[3]

-

Ovarian Cancer: OVCAR-3, A2780/CP70[8]

Applications: These cell lines can be employed to assess this compound's effects on:

-

Cell Viability and Proliferation: To determine the cytotoxic and cytostatic effects of this compound.

-

Apoptosis: To investigate if this compound can induce programmed cell death in cancer cells.

-

Cell Migration and Invasion: To evaluate the potential of this compound to inhibit the metastatic capabilities of cancer cells.

-